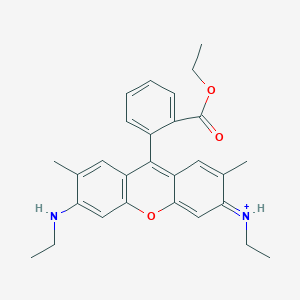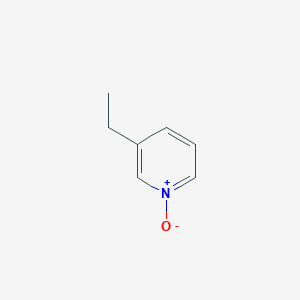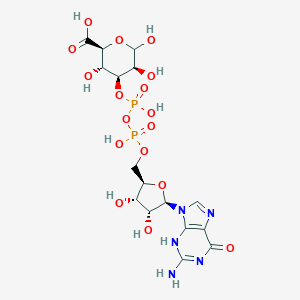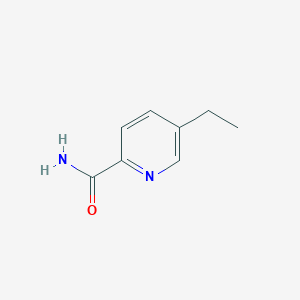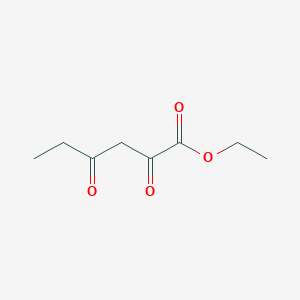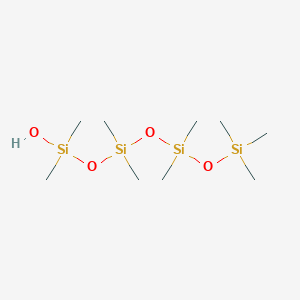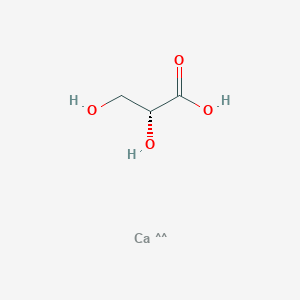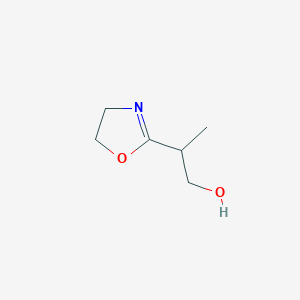
Methyl 3-oxoicosanoate
概述
描述
Methyl 3-oxoicosanoate is a chemical compound that belongs to the family of fatty acid methyl esters. It is a derivative of the icosanoic acid and is commonly used in scientific research due to its unique properties.
作用机制
Methyl 3-oxoicosanoate is a fatty acid derivative that acts as a substrate for various enzymes, including lipases and esterases. The compound is metabolized by these enzymes, leading to the formation of various metabolites. The exact mechanism of action of Methyl 3-oxoicosanoate is not fully understood, but it is believed to be involved in the regulation of lipid metabolism.
生化和生理效应
Methyl 3-oxoicosanoate has numerous biochemical and physiological effects. The compound is involved in the regulation of lipid metabolism, and its metabolism leads to the formation of various metabolites that have physiological effects. For example, Methyl 3-oxoicosanoate is involved in the regulation of insulin secretion and glucose metabolism. Additionally, the compound has been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
Methyl 3-oxoicosanoate has several advantages for use in lab experiments. The compound is readily available and can be synthesized in high yields. Additionally, it is a stable compound that can be stored for long periods without degradation. However, the compound has some limitations, including its relatively low solubility in water, which can make it challenging to work with in aqueous solutions.
未来方向
There are numerous future directions for research involving Methyl 3-oxoicosanoate. One potential area of research is the development of new surfactants based on the compound. Additionally, the compound's potential therapeutic applications in the treatment of inflammatory conditions warrant further investigation. Finally, the role of Methyl 3-oxoicosanoate in the regulation of lipid metabolism and its potential implications for the treatment of metabolic disorders such as diabetes and obesity are areas of research that require further exploration.
Conclusion
In conclusion, Methyl 3-oxoicosanoate is a fatty acid derivative that has numerous applications in scientific research. The compound is involved in the regulation of lipid metabolism and has potential therapeutic applications in the treatment of inflammatory conditions. While the compound has some limitations, its unique properties make it a valuable tool for researchers in various fields. Future research is needed to explore the compound's potential applications further.
科学研究应用
Methyl 3-oxoicosanoate has numerous applications in scientific research. It is commonly used as a substrate for lipase activity assays, as it is an excellent substrate for lipases. The compound is also used in the synthesis of various surfactants, which are used in the production of detergents, emulsifiers, and other industrial products. Additionally, Methyl 3-oxoicosanoate is used as a model compound for studying the metabolism of fatty acids in microorganisms.
属性
CAS 编号 |
14531-35-2 |
|---|---|
产品名称 |
Methyl 3-oxoicosanoate |
分子式 |
C21H40O3 |
分子量 |
340.5 g/mol |
IUPAC 名称 |
methyl 3-oxoicosanoate |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)19-21(23)24-2/h3-19H2,1-2H3 |
InChI 键 |
ZHYWEHNCZJJFQZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)OC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)OC |
其他 CAS 编号 |
14531-35-2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

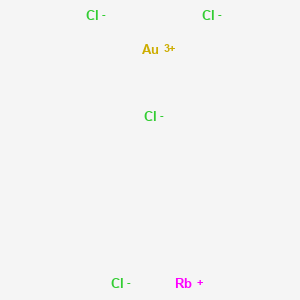
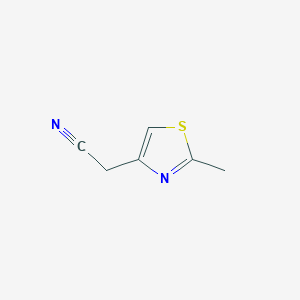
![1h-Benzo[b]fluorene](/img/structure/B78144.png)

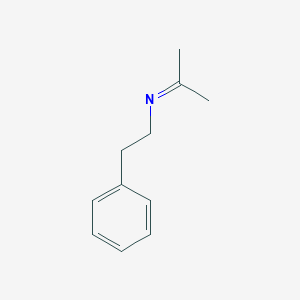
![Naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B78148.png)
